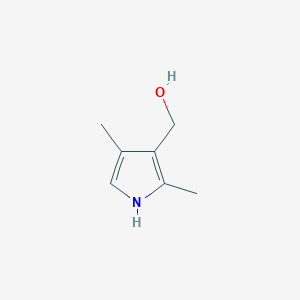

(2,4-dimethyl-1H-pyrrol-3-yl)methanol

Description

Overview of Pyrrole (B145914) Heterocyclic Compounds

Pyrrole is an aromatic heterocyclic organic compound with a five-membered ring structure containing four carbon atoms and one nitrogen atom. sigmaaldrich.com Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from the nitrogen lone pair) across the planar ring system. This electron-rich nature makes pyrroles highly reactive towards electrophilic substitution reactions, typically occurring at the C2 and C5 positions. researchgate.net The pyrrole nucleus is a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12, underscoring its profound role in biological systems. sigmaaldrich.com

Historical Context of Pyrrole Synthesis and Functionalization

The exploration of pyrrole chemistry dates back to the 19th century, with significant advancements in its synthesis being marked by the development of several named reactions that are still widely used today. The Knorr pyrrole synthesis, the Hantzsch pyrrole synthesis, and the Paal-Knorr synthesis are classical methods that allow for the construction of the pyrrole ring from various acyclic precursors. researchgate.net Over the years, these methods have been refined and new synthetic strategies have emerged, enabling the preparation of a diverse range of substituted pyrroles with high regioselectivity. The functionalization of the pre-formed pyrrole ring has also been extensively studied, with electrophilic substitution reactions such as formylation, acylation, and halogenation being key methods for introducing new functionalities.

Role of Functionalized Pyrroles as Intermediates in Advanced Chemical Synthesis

Functionalized pyrroles are invaluable intermediates in the synthesis of more complex molecules. The substituents on the pyrrole ring can be strategically chosen to serve as handles for further chemical transformations, allowing for the construction of intricate molecular frameworks. For instance, the presence of ester or aldehyde groups can facilitate the formation of new carbon-carbon bonds through various coupling reactions or condensations. The pyrrole core itself can act as a scaffold upon which to build larger structures, as seen in the synthesis of porphyrins and other polypyrrolic macrocycles. The versatility of functionalized pyrroles has made them indispensable in the fields of medicinal chemistry, materials science, and natural product synthesis.

Specific Focus on 2,4-Disubstituted Pyrrole Scaffolds

Among the various substitution patterns of the pyrrole ring, the 2,4-disubstituted scaffold holds particular importance. This arrangement is found in numerous natural products and biologically active compounds. The synthesis of 2,4-disubstituted pyrroles can be achieved through several methods, including modifications of the classical Knorr synthesis. orgsyn.org For example, 2,4-dimethylpyrrole (B27635) is a key intermediate in the synthesis of boron-dipyrromethene (BODIPY) dyes, which have widespread applications in fluorescence imaging and sensing. sigmaaldrich.com The specific placement of substituents at the 2 and 4 positions influences the electronic properties and reactivity of the pyrrole ring, making these scaffolds attractive targets for the development of new synthetic methodologies.

The compound at the center of this article, (2,4-dimethyl-1H-pyrrol-3-yl)methanol, represents a specific example of a functionalized 2,4-disubstituted pyrrole. Its synthesis and utility as a chemical intermediate are built upon the foundational principles of pyrrole chemistry.

The Synthesis of this compound

The preparation of this compound can be logically approached as a two-step process starting from the readily available 2,4-dimethylpyrrole. This synthetic route involves the introduction of a formyl group at the 3-position of the pyrrole ring, followed by the reduction of this aldehyde to the corresponding alcohol.

Synthesis of the Precursor: 2,4-Dimethylpyrrole

A common and established method for the synthesis of 2,4-dimethylpyrrole is the Knorr pyrrole synthesis. This typically involves the condensation of an α-amino ketone with a β-ketoester. A practical laboratory preparation of 2,4-dimethylpyrrole starts from 2,4-dimethyl-3,5-dicarbethoxypyrrole. This precursor is subjected to hydrolysis and decarboxylation by heating with a strong base, such as potassium hydroxide (B78521), followed by steam distillation to isolate the 2,4-dimethylpyrrole. orgsyn.org

Formylation of 2,4-Dimethylpyrrole

With 2,4-dimethylpyrrole in hand, the next step is the introduction of a formyl group. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). ijpcbs.com

The reaction of 2,4-dimethylpyrrole with the Vilsmeier reagent is expected to result in electrophilic substitution. Due to the directing effects of the two methyl groups at positions 2 and 4, the formylation is anticipated to occur at one of the vacant positions, C3 or C5. While formylation of pyrroles often favors the C2 position, in a 2,4-disubstituted pyrrole, the substitution will occur at an available position. This would lead to the formation of 2,4-dimethyl-3-pyrrolecarbaldehyde.

Reduction of 2,4-Dimethyl-3-pyrrolecarbaldehyde

While specific literature detailing the synthesis and characterization of this compound is not extensively available, the described synthetic pathway is based on well-established and reliable reactions in pyrrole chemistry.

Chemical Properties and Research Data

The chemical properties of this compound are dictated by its structure, which features a 2,4-disubstituted pyrrole ring and a primary alcohol functional group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1082041-74-4 chemscene.com |

| Molecular Formula | C₇H₁₁NO chemscene.com |

| Molecular Weight | 125.17 g/mol chemscene.com |

| Synonyms | 2,4-Dimethyl-3-hydroxymethylpyrrole chemscene.com |

The presence of the hydroxyl group provides a site for further functionalization, such as esterification or etherification. The pyrrole ring, being electron-rich, can participate in further electrophilic substitution reactions, although the existing substituents will influence the position of any subsequent reactions.

Role as an Intermediate in Advanced Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis, providing a scaffold that can be further elaborated. The hydroxyl group can be converted into a variety of other functional groups. For example, it can be oxidized back to the aldehyde, converted to a leaving group for nucleophilic substitution, or used in coupling reactions. The N-H of the pyrrole ring can also be substituted, providing another point for molecular diversification.

The specific arrangement of the methyl and hydroxymethyl groups on the pyrrole ring makes this compound a potentially useful building block for the synthesis of complex natural products and pharmaceutical agents that contain a substituted pyrrole core.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(2,4-dimethyl-1H-pyrrol-3-yl)methanol |

InChI |

InChI=1S/C7H11NO/c1-5-3-8-6(2)7(5)4-9/h3,8-9H,4H2,1-2H3 |

InChI Key |

ITJBECPSHJKJEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1CO)C |

Origin of Product |

United States |

Synthesis Methodologies for 2,4 Dimethyl 1h Pyrrol 3 Yl Methanol and Its Precursors

Strategies for the Construction of the 2,4-Dimethyl-1H-Pyrrole Core

The formation of the 2,4-dimethyl-1H-pyrrole nucleus is a critical step and can be achieved through several established synthetic routes. These methodologies offer different advantages in terms of starting material availability, reaction conditions, and potential for substitution patterns.

Paal-Knorr Condensation Approaches

The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. nih.govresearchgate.net For the synthesis of the 2,4-dimethyl-1H-pyrrole core, the required precursor is 3-methyl-2,5-hexanedione. The reaction proceeds by the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole (B145914) ring. nih.gov

The reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process. nih.gov Various catalysts, including saccharin, silica-supported sulfuric acid, and iodine, have been employed to improve reaction times and yields, often under solvent-free or aqueous conditions. researchgate.net

Table 1: Paal-Knorr Synthesis of Substituted Pyrroles

| 1,4-Dicarbonyl Precursor | Amine Source | Catalyst/Conditions | Product | Reference |

| 3-Methyl-2,5-hexanedione | Ammonia | Weak acid (e.g., acetic acid) | 2,4-Dimethyl-1H-pyrrole | nih.gov |

| 2,5-Hexanedione (B30556) | Primary Amines | Water, 100°C | N-Substituted-2,5-dimethylpyrroles | researchgate.net |

| 2,5-Hexanedione | Amines | Citric Acid, Ball Mill | N-Substituted-2,5-dimethylpyrroles | researchgate.net |

Knorr Pyrrole Synthesis and Variations

The Knorr pyrrole synthesis is a widely utilized reaction for generating substituted pyrroles. organic-chemistry.org The classical approach involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. organic-chemistry.org For the synthesis of precursors to 2,4-dimethyl-1H-pyrrole, a common strategy involves the reaction of two equivalents of ethyl acetoacetate (B1235776). One equivalent is nitrosated to form ethyl 2-oximinoacetoacetate, which is then reduced in situ with zinc dust in acetic acid to the corresponding α-amino-ketone. This intermediate then reacts with a second equivalent of ethyl acetoacetate to yield diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, often referred to as Knorr's pyrrole. organic-chemistry.orgorganic-chemistry.org

This highly substituted pyrrole can then be hydrolyzed and decarboxylated to afford 2,4-dimethyl-1H-pyrrole. researchgate.net A detailed procedure published in Organic Syntheses describes the saponification of the dicarboxylate with potassium hydroxide (B78521) followed by steam distillation to isolate the 2,4-dimethylpyrrole (B27635) in good yields. researchgate.net

Table 2: Knorr Synthesis of 2,4-Dimethyl-1H-pyrrole Precursors

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| Ethyl acetoacetate | Ethyl acetoacetate | 1. Sodium nitrite, Acetic acid 2. Zinc dust | Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole | 57-64% | organic-chemistry.org |

| Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole | Potassium hydroxide, Water | Heat, Steam distillation | 2,4-Dimethyl-1H-pyrrole | 57-63% | researchgate.net |

Cyclocondensation Reactions for Pyrrole Formation

Beyond the named reactions, other cyclocondensation strategies can lead to the 2,4-dimethyl-1H-pyrrole core. One notable method is the condensation of acetone (B3395972) with aminoacetone. researchgate.net This approach represents a direct route to the desired pyrrole skeleton, though the handling of aminoacetone, which can be unstable, requires consideration.

Hantzsch Dihydropyridine (B1217469) Synthesis as a Route to Pyrroles

The Hantzsch synthesis is primarily known for the preparation of dihydropyridines, but it can be adapted for pyrrole synthesis. nih.govnih.gov The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. nih.gov For the synthesis of a 2,4-dimethyl substituted pyrrole, one could envision reacting ethyl acetoacetate with ammonia and 3-chloro-2-butanone. The mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole. nih.gov This method allows for the synthesis of ethyl esters of 2,4-dialkylpyrrole-3-carboxylic acids. masterorganicchemistry.comyoutube.com

Table 3: Hantzsch Synthesis of a 2,4-Dimethylpyrrole Derivative

| β-Ketoester | α-Haloketone | Amine Source | Product | Reference |

| Ethyl acetoacetate | 3-Chloro-2-butanone | Ammonia | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | nih.govmasterorganicchemistry.com |

Catalytic and Transition Metal-Mediated Pyrrole Syntheses

Modern synthetic methods have introduced transition metal catalysis as a powerful tool for the construction of heterocyclic rings.

While palladium catalysis is extensively used for the C-H functionalization of pre-existing pyrrole rings, its application in the de novo synthesis of the 2,4-dimethyl-1H-pyrrole core from acyclic precursors is less common. researchgate.net Much of the existing literature focuses on the arylation or alkylation of pyrrole derivatives that have already been formed. researchgate.net However, some palladium-catalyzed methods for pyrrole synthesis from acyclic starting materials have been developed, such as the Narasaka-Heck reaction, which involves the cyclization of γ,δ-unsaturated oxime esters. nih.gov While theoretically applicable, specific examples leading to a 2,4-dimethyl substitution pattern are not readily found in the literature.

Synthesis of (2,4-Dimethyl-1H-pyrrol-3-yl)methanol from Precursors

Once a suitable 2,4-dimethyl-1H-pyrrole precursor bearing a functional group at the 3-position is obtained, it can be converted to the target methanol (B129727) derivative. Common precursors include the corresponding carboxylic acid ester or aldehyde.

The reduction of a carboxylic acid ester, such as ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, to the primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. masterorganicchemistry.com

Alternatively, if a 2,4-dimethyl-1H-pyrrole-3-carbaldehyde is synthesized, it can be reduced to the corresponding alcohol. This reduction can be accomplished using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation.

Copper-Catalyzed Reactions

Copper catalysis offers a versatile and efficient avenue for constructing polysubstituted pyrroles. These methods often proceed under mild conditions with broad functional group tolerance. One prominent approach is the copper-catalyzed Ullmann-type reaction, which involves the coupling of amines with γ-bromo-substituted γ,δ-unsaturated ketones. Utilizing a catalyst system of copper(I) iodide (CuI) and a suitable ligand like N,N-dimethylglycine, this reaction efficiently yields pyrrole derivatives. The presence of ammonium (B1175870) acetate (B1210297) is often crucial for stabilizing the copper catalyst and enhancing reaction efficiency.

Another powerful copper-catalyzed method is the [3+1+1] cycloaddition of nitrones and α-acidic isocyanides. Catalysts such as copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] in the presence of a base like cesium acetate (CsOAc) facilitate this reaction, forming three sequential carbon-carbon bonds to assemble the pyrrole ring. Furthermore, copper-catalyzed cascade reactions, such as the condensation of allenoates with propargylic amines using catalysts like copper(I) oxide (Cu₂O) or CuI, provide a direct route to highly functionalized pyrroles through an aza-Michael/Claisen rearrangement/cyclization sequence.

| Catalyst System | Reactants | Reaction Type | Key Features |

| CuI / N,N-dimethylglycine | Amines + γ-bromo-γ,δ-unsaturated ketones | Ullmann-type Coupling | Efficient, scalable, requires K₃PO₄ and NH₄OAc |

| Cu(OAc)₂·H₂O / CsOAc | Nitrones + α-acidic isocyanides | [3+1+1] Cycloaddition | Mild conditions, wide substrate scope |

| Cu₂O or CuI | Allenoates + Propargylic amines | Cascade Reaction | Forms highly functionalized pyrroles |

| Cu/ABNO | Diols + Primary amines | Aerobic Oxidative Coupling | Proceeds at room temperature with O₂ as oxidant |

Ruthenium and Iron Catalysis

Ruthenium and iron, being more earth-abundant and less toxic than many precious metals, are increasingly used in pyrrole synthesis. Ruthenium-catalyzed multicomponent reactions provide a highly regioselective and atom-efficient pathway. For instance, a variety of ketones, amines, and vicinal diols can be converted into substituted pyrroles using commercially available ruthenium catalysts. Ruthenium complexes also catalyze the oxidative annulation of enamides with alkynes through C(sp²)-H/N-H bond cleavage to afford N-substituted or N-unsubstituted pyrroles.

Iron catalysis is particularly valuable in green chemistry. An efficient cascade synthesis of pyrroles from nitroarenes has been developed using an acid-tolerant homogeneous iron catalyst. This process involves an initial transfer hydrogenation of the nitroarene, followed by an acid-catalyzed Paal-Knorr condensation. This methodology demonstrates high functional group tolerance and excellent chemoselectivity, avoiding common side reactions like dehalogenation. Iron(III) chloride has also been employed as a simple, economical, and practical catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, proceeding under very mild conditions.

| Metal Catalyst | Reactants | Reaction Type | Key Features |

| Ruthenium Complex | Ketones + Amines + Vicinal diols | Three-Component Reaction | High regioselectivity, broad scope |

| Ruthenium Complex | Enamides + Alkynes | Oxidative Annulation | C-H/N-H bond cleavage |

| Homogeneous Iron | Nitroarenes + 1,4-Diketones | Cascade (Hydrogenation/Paal-Knorr) | Green reductants (formic acid or H₂), high chemoselectivity |

| Iron(III) Chloride | 2,5-Dimethoxytetrahydrofuran + Amines | Paal-Knorr Condensation | Mild conditions, occurs in water |

Base-Catalyzed and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, base-catalyzed and other environmentally benign methods have been developed to minimize waste and avoid harsh reagents. Sustainable approaches include reactions performed under neat (solvent-free) conditions or in aqueous media. For example, the reaction of biosourced 3-hydroxy-2-pyrones with primary alkyl amines can yield pyrroles in high yields either without a solvent or in a basic potassium hydroxide (KOH) water/methanol solution. These pyrones act as masked 1,4-dicarbonyl compounds, which react efficiently with amines to form the pyrrole ring.

Another approach involves a catalyst- and solvent-free, three-component synthesis from a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene. This method is highly atom-economical and proceeds via a sequence of nucleophilic attack, Michael addition, and intramolecular cyclization.

One-Pot and Multicomponent Reactions for Pyrrole Ring Assembly

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for building molecular complexity in a single step, reducing waste, and simplifying purification. Zinc(II) chloride has been shown to be an effective catalyst in a one-pot, three-component reaction involving propargylic acetates, enoxysilanes, and primary amines. The catalyst facilitates three distinct mechanistic processes—propargylation, amination, and cycloisomerization—in a single pot to furnish substituted pyrroles in high yields.

Titanium-catalyzed MCRs have also been developed. The coupling of alkynes, primary amines, and isonitriles in the presence of a titanium catalyst generates 1,3-diimines in situ, which can then be treated with an ethyl ester of glycine (B1666218) hydrochloride to yield NH-pyrroles. This one-pot procedure can produce a variety of substituted pyrroles with yields ranging from 25-65%.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. The use of microwave irradiation in the Piloty-Robinson pyrrole synthesis, for example, significantly reduces the reaction time required to convert hydrazine (B178648) and a saturated aldehyde into N-acyl 3,4-disubstituted pyrroles. Similarly, the Paal-Knorr condensation can be effectively carried out under microwave heating. Reactions of diketones with amines in the presence of catalysts like calcium chloride dihydrate (CaCl₂·2H₂O) proceed rapidly, often within minutes, to give good to excellent yields of pyrrole derivatives. These methods highlight the efficiency of microwave technology in overcoming the often lengthy reaction times associated with traditional heating methods.

Solvent-Free Synthetic Conditions

Eliminating volatile organic solvents is a key goal of green chemistry, leading to safer, more environmentally friendly processes with simpler work-ups. The Paal-Knorr condensation is well-suited to solvent-free conditions. For instance, the condensation of 2,5-hexanedione with primary amines can be accomplished with excellent yields using a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) [Pr(OTf)₃] under solvent-free heating. This method is operationally simple, rapid, and high-yielding without the need for an external energy source like microwave irradiation. Other solid acid catalysts, such as silica (B1680970) gel or magnetic iron oxide nanoparticles, have also been successfully employed to facilitate pyrrole synthesis under solvent-free conditions, offering the additional advantage of easy catalyst recovery and reuse.

Functionalization Strategies for the 3-Position Hydroxymethyl Group

The synthesis of the specific target compound, this compound, requires the introduction of a hydroxymethyl (-CH₂OH) group at the 3-position (a β-position) of the 2,4-dimethylpyrrole core. This is typically achieved through a two-step functionalization of a pre-formed 2,4-dimethylpyrrole precursor.

The primary challenge is the regioselectivity of electrophilic substitution on the pyrrole ring. The α-positions (2 and 5) are significantly more electron-rich and sterically accessible than the β-positions (3 and 4), making them the preferred sites of attack for most electrophiles. Therefore, direct functionalization at the 3-position of 2,4-dimethylpyrrole, where both α-positions are blocked by methyl groups, is not straightforward as the remaining 5-position is the most reactive site.

A viable strategy involves starting with a precursor where the 3-position is already functionalized, such as ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. google.com This precursor can be synthesized via a ring-closure reaction of 2-bromopropanal (B25509), ethyl acetoacetate, and ammonia. google.com Once this key intermediate is obtained, the ester group at the 3-position can be reduced to the desired hydroxymethyl group.

Alternatively, an acyl group can be introduced at the 3-position. While direct formylation via the Vilsmeier-Haack reaction typically favors the α-position, specialized methods have been developed to achieve β-formylation. For instance, a sequential multi-component reaction involving aldehydes, arylamines, and succinaldehyde (B1195056) can produce N-aryl pyrrole-3-carbaldehydes. researchgate.net

Once a precursor with a carbonyl group (e.g., an aldehyde or ketone) is established at the 3-position, the final step is a straightforward reduction. Common and highly chemoselective reducing agents like sodium borohydride (NaBH₄) are effective for converting aldehydes and ketones to primary and secondary alcohols, respectively. nih.govresearchgate.net The reduction of a 3-formyl or 3-acyl-2,4-dimethylpyrrole with NaBH₄ in a protic solvent like methanol or ethanol (B145695) would yield the target this compound.

| Precursor | Reagent(s) | Transformation | Product |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 1. LiAlH₄ or other strong reducing agent | Ester Reduction | This compound |

| 2,4-dimethyl-1H-pyrrole-3-carbaldehyde | 1. NaBH₄2. H₂O workup | Aldehyde Reduction | This compound |

Reduction of Pyrrole Carbaldehydes or Carboxylates to the Methanol Moiety

The conversion of a carbonyl functional group at the C3 position of the 2,4-dimethyl-1H-pyrrole ring into a hydroxymethyl group is a standard reduction reaction. The choice of reducing agent depends on the nature of the starting carbonyl group—aldehyde or ester.

For the reduction of pyrrole carboxylates, such as ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed. LiAlH₄ is a potent source of hydride ions and is capable of reducing esters to primary alcohols. The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide to yield the alcohol.

Aldehydes are more reactive towards reduction than esters. Therefore, milder reducing agents can be used for the conversion of a pyrrole-3-carbaldehyde to the corresponding methanol. Sodium borohydride (NaBH₄) is a common and selective reagent for this transformation, typically performed in an alcoholic solvent such as methanol or ethanol. Zinc borohydride has also been used for the reduction of N-protected formylpyrroles to their corresponding hydroxymethyl derivatives. nih.gov

| Starting Material | Reagent | Solvent | Product |

| Pyrrole-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Pyrrole-3-methanol |

| Pyrrole-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Pyrrole-3-methanol |

Direct Synthesis Approaches Incorporating the Hydroxymethyl Group

Direct synthesis of this compound without proceeding through a carbonyl precursor is less commonly reported in the literature. The predominant synthetic strategies involve the construction of the pyrrole ring with a functional group at the C3 position that can be readily converted to the hydroxymethyl group, as described in the previous section. Methods like the Paal-Knorr synthesis typically utilize 1,4-dicarbonyl compounds, which would require a suitably protected hydroxymethyl functionality within the dicarbonyl precursor to achieve a direct synthesis.

Synthesis of Key Pyrrole Intermediates and Analogs Relevant to this compound

The synthesis of this compound relies on the availability of key pyrrole intermediates. The following sections detail the preparation of these essential precursors.

Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid Ethyl Ester

The synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is a crucial step, as this compound serves as a direct precursor to the target methanol derivative. One common method involves a ring-closure reaction between 2-bromopropanal, ethyl acetoacetate, and ammonia water. In this multi-step, one-pot synthesis, 2-bromopropanal is first prepared by the bromination of propionaldehyde. This is followed by the cyclization reaction with ethyl acetoacetate and ammonia to form the desired pyrrole ester. This approach offers advantages such as the use of readily available starting materials and mild reaction conditions.

Another route to this intermediate is through the decarboxylation of a dicarboxylic acid precursor. For example, 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be heated at a high temperature (200-210 °C) to induce decarboxylation, affording 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in high yield.

| Precursors | Reagents/Conditions | Product | Yield |

| Propionaldehyde, Bromine, Ethyl acetoacetate, Ammonia water | 1. Bromination (0-50 °C) 2. Ring-closure (0-50 °C) | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | High conversion rate |

| 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Heat (200-210 °C) | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | 98.5% |

Routes to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Derivatives

The introduction of a formyl group at the C5 position of the pyrrole ring is often achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). For instance, methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate can be subjected to Vilsmeier-Haack formylation to yield methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. The resulting 5-formyl derivative is a key intermediate in the synthesis of various biologically active molecules. The ester group of these derivatives can be subsequently hydrolyzed, for example using potassium hydroxide in methanol, to produce 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

| Starting Material | Reagents | Product |

| Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Potassium hydroxide, Methanol | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |

Preparation of Pyrrole Carboxamide Derivatives

Pyrrole carboxamides are another important class of derivatives. These are typically prepared from the corresponding carboxylic acids. For example, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be converted to N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. This transformation is an amidation reaction where the carboxylic acid is activated and then reacted with an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), and a base like triethylamine (B128534) (TEA) is often added to neutralize the acid formed during the reaction.

| Starting Material | Reagents | Amine | Product |

| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA) | 2-Diethylaminoethylamine | N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide |

Chemical Reactivity and Derivatization of 2,4 Dimethyl 1h Pyrrol 3 Yl Methanol and Its Analogs

Reactions Involving the Hydroxyl Group

The hydroxyl group of (2,4-dimethyl-1H-pyrrol-3-yl)methanol behaves as a typical primary alcohol, undergoing reactions such as esterification and etherification. These transformations are fundamental in modifying the properties of the parent molecule.

Esterification Reactions

Esterification of the hydroxyl group in hydroxymethylpyrroles can be achieved through various standard methods, including reaction with carboxylic acids, acid anhydrides, or acyl chlorides. A common approach is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. medcraveonline.com This equilibrium-driven process often requires the removal of water to achieve high yields.

Alternatively, more reactive acylating agents can be employed. For instance, the reaction with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a base or acid catalyst, can lead to the corresponding acetate (B1210297) ester. This method is often faster and can be more efficient than Fischer esterification. cetjournal.it The use of acyl chlorides, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, is another effective method for ester formation.

| Reagent | Product | Reaction Conditions | Notes |

| Carboxylic Acid (e.g., Acetic Acid) | (2,4-dimethyl-1H-pyrrol-3-yl)methyl acetate | Acid catalyst (e.g., H₂SO₄), heat | Equilibrium reaction (Fischer Esterification) |

| Acid Anhydride (e.g., Acetic Anhydride) | (2,4-dimethyl-1H-pyrrol-3-yl)methyl acetate | Base (e.g., pyridine) or Acid catalyst | Generally higher yielding than Fischer esterification |

| Acyl Chloride (e.g., Acetyl Chloride) | (2,4-dimethyl-1H-pyrrol-3-yl)methyl acetate | Base (e.g., pyridine) | Vigorous reaction, good for less reactive alcohols |

Etherification Reactions

The hydroxyl group of this compound can be converted to an ether through several synthetic routes. The Williamson ether synthesis is a widely used method, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. wikipedia.orgmasterorganicchemistry.com The choice of base is crucial to deprotonate the alcohol without significantly affecting the pyrrole (B145914) NH group.

Another approach is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, which acts as the nucleophile. This method is generally more suitable for the synthesis of symmetrical ethers or when using the second alcohol as the solvent.

| Reagent | Product | Reaction Conditions | Notes |

| Alkyl Halide (e.g., Methyl Iodide) | 3-(methoxymethyl)-2,4-dimethyl-1H-pyrrole | Strong base (e.g., NaH) | Williamson Ether Synthesis |

| Alcohol (e.g., Methanol) | 3-(methoxymethyl)-2,4-dimethyl-1H-pyrrole | Acid catalyst (e.g., H₂SO₄), heat | Acid-catalyzed dehydration/nucleophilic substitution |

Transformations of the Pyrrole Nucleus

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. The nitrogen atom can also participate in nucleophilic reactions.

N-Alkylation and N-Acylation of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring can be functionalized through alkylation or acylation. N-alkylation is typically achieved by treating the pyrrole with an alkyl halide in the presence of a base. The basic conditions deprotonate the pyrrole nitrogen, forming a nucleophilic pyrrolide anion that then attacks the alkyl halide.

N-acylation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. These reactions introduce an acyl group onto the nitrogen atom, forming an N-acylpyrrole. N-acylpyrroles are valuable intermediates in organic synthesis.

| Reagent | Product | Reaction Conditions |

| Alkyl Halide (e.g., Methyl Iodide) | 1,2,4-trimethyl-3-(hydroxymethyl)-1H-pyrrole | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) |

| Acyl Chloride (e.g., Acetyl Chloride) | 1-acetyl-2,4-dimethyl-3-(hydroxymethyl)-1H-pyrrole | Base (e.g., pyridine) or under neutral conditions |

| Acid Anhydride (e.g., Acetic Anhydride) | 1-acetyl-2,4-dimethyl-3-(hydroxymethyl)-1H-pyrrole | Can be performed with or without a catalyst, sometimes with heating |

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The electron-donating nature of the alkyl and hydroxymethyl groups, along with the inherent electron-richness of the pyrrole ring, directs electrophilic substitution to the unsubstituted α-position (C5).

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. quimicaorganica.orgrsc.orgchemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The electrophilic Vilsmeier reagent then attacks the pyrrole ring.

For this compound, the formylation is expected to occur at the C5 position, which is the most nucleophilic site on the pyrrole ring. The presence of two electron-donating methyl groups and a hydroxymethyl group further activates this position for electrophilic attack. wikipedia.org The initial product of the reaction is an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. It is important to note that the hydroxyl group could potentially react with the Vilsmeier reagent, but under controlled conditions, formylation of the ring is the predominant reaction. cdnsciencepub.com

| Reagent | Product | Reaction Conditions |

| DMF, POCl₃ | (2,4-dimethyl-5-formyl-1H-pyrrol-3-yl)methanol | Typically at low to moderate temperatures, followed by aqueous workup |

| N-methylformanilide, POCl₃ | (2,4-dimethyl-5-formyl-1H-pyrrol-3-yl)methanol | Alternative formylating agent in the Vilsmeier-Haack reaction |

Acylation Reactions

Acylation of pyrrole derivatives can occur either at the nitrogen atom (N-acylation), a ring carbon atom (C-acylation), or a side-chain functional group. In the case of this compound, both the hydroxymethyl group and the C-5 position of the pyrrole ring are potential sites for acylation.

O-Acylation: The primary alcohol of the hydroxymethyl group can be readily acylated to form the corresponding ester. This reaction typically proceeds under standard esterification conditions, such as treatment with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This functionalization is often used to protect the hydroxyl group during subsequent reactions.

C-Acylation: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, such as Friedel-Crafts acylation. For this compound, the only unsubstituted carbon position on the ring is C-5, which is highly activated by the two methyl groups and the hydroxymethyl group. Therefore, C-acylation would be expected to occur selectively at this position. The reaction is typically carried out using an acylating agent like acetic anhydride or an acyl chloride. While strong Lewis acid catalysts are often used in Friedel-Crafts reactions, the high reactivity of the pyrrole ring may allow the reaction to proceed under milder conditions, sometimes even without a catalyst at elevated temperatures. uop.edu.pk For instance, pyrrole itself can be acetylated with acetic anhydride at 250°C to yield 2-acetylpyrrole. uop.edu.pk The choice between O-acylation and C-acylation can be controlled by the reaction conditions and the reagents used.

Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction. The pyrrole ring is highly activated towards electrophiles, but it is also sensitive to strong acids and oxidizing conditions, which can lead to polymerization or degradation. stackexchange.com Therefore, nitration of pyrroles requires carefully controlled, mild conditions.

For this compound, the C-5 position is the only available site for electrophilic substitution on the ring. Direct nitration using harsh conditions like a mixture of concentrated nitric and sulfuric acids is generally avoided due to the tendency of pyrroles to polymerize in strong acid. stackexchange.com Milder nitrating agents are preferred. A common and effective reagent for the nitration of pyrroles is acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride at low temperatures. uop.edu.pkstackexchange.com This reagent can successfully introduce a nitro group onto the pyrrole ring, yielding 2-nitropyrrole from unsubstituted pyrrole. uop.edu.pk Another mild nitrating system is nitric acid in trifluoroacetic anhydride. researchgate.net

Applying these methods to this compound would be expected to produce (2,4-dimethyl-5-nitro-1H-pyrrol-3-yl)methanol. The electron-donating methyl groups at C-2 and C-4 further activate the C-5 position, facilitating the substitution. It is crucial to maintain low temperatures and controlled addition of the nitrating agent to prevent side reactions and decomposition. While mononitration is predominant, dinitration is generally not observed under these mild conditions. echemi.com

Halogenation Reactions

Similar to nitration, halogenation of the pyrrole ring is an electrophilic substitution reaction. The high nucleophilicity of the pyrrole ring makes it very reactive towards halogens. For this compound, substitution is directed to the C-5 position.

Various reagents can be employed for the halogenation of pyrroles. For chlorination, N-chlorosuccinimide (NCS) is a mild and effective reagent that can selectively introduce a chlorine atom onto the pyrrole ring. nih.gov Bromination can be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. For fluorination, more specialized and less aggressive electrophilic fluorinating agents are required, such as Selectfluor (F-TEDA-BF4). nih.gov These reactions are typically carried out in an inert solvent at or below room temperature to control the reactivity and prevent polysubstitution or degradation. The synthesis of halogenated pyrroles is of significant interest as these compounds serve as versatile building blocks for more complex molecules, including natural products like pyrrolnitrin. researchgate.net

Coupling and Condensation Reactions

Condensation with Carbonyl Compounds

This compound and its analogs are crucial building blocks in the acid-catalyzed condensation reactions with carbonyl compounds, leading to the formation of dipyrromethanes. google.com Dipyrromethanes are key intermediates in the synthesis of porphyrins and other polypyrrolic macrocycles. google.comderpharmachemica.com

The reaction mechanism involves the protonation of the hydroxyl group of the pyrrole-methanol by an acid catalyst (such as trifluoroacetic acid (TFA), hydrochloric acid, or Lewis acids like BF₃·OEt₂), followed by the elimination of a water molecule. researchgate.netorgsyn.org This generates a resonance-stabilized pyrrolic carbocation. This electrophilic intermediate is then attacked by a nucleophilic pyrrole molecule (either another molecule of a substituted pyrrole or the starting pyrrole itself if it reacts with an aldehyde) at the electron-rich C-5 position, forming the dipyrromethane linkage.

Alternatively, a pyrrole can react directly with an aldehyde or ketone. The carbonyl compound is first activated by protonation, making it more electrophilic. The pyrrole then attacks the carbonyl carbon, forming a carbinol intermediate, which subsequently dehydrates and reacts with a second pyrrole molecule to yield the dipyrromethane. derpharmachemica.comnih.gov Using a large excess of pyrrole is common to maximize the formation of the desired dipyrromethane and minimize the formation of higher oligomers. orgsyn.org

The table below summarizes various conditions for the synthesis of dipyrromethanes from pyrroles and carbonyl compounds.

| Carbonyl Compound | Pyrrole Reactant | Catalyst | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Pyrrole | Cation Exchange Resin | Organic Solvent, 10-30°C | 75-85% | google.com |

| Various Aldehydes | Pyrrole | Trifluoroacetic Acid (TFA) | Excess Pyrrole, Room Temp | Good | researchgate.net |

| Benzaldehyde | Pyrrole | Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temp | High | orgsyn.org |

| Aldehydes/Ketones | Pyrrole | Inorganic Acid | Aqueous Media, Room Temp | Excellent | derpharmachemica.com |

| Aromatic Aldehydes | Pyrrole | Molecular Iodine (I₂) | Water | 60-87% | nih.gov |

Oxidative Cyclization Pathways

Intermediates derived from this compound, particularly dipyrromethanes, are precursors for complex macrocycles formed through oxidative cyclization pathways. The most prominent example is the synthesis of porphyrins. acs.orgnih.gov In this process, two dipyrromethane units, or a dipyrromethane and a diformyldipyrromethane, are condensed under acidic conditions to form a linear tetrapyrrolic species (a bilane).

This linear precursor then undergoes intramolecular cyclization to form the macrocyclic porphyrinogen (B1241876). The porphyrinogen is a non-aromatic, colorless intermediate. The final and crucial step is the oxidation of the porphyrinogen to the stable, aromatic, and intensely colored porphyrin. nih.gov This oxidation can be achieved by various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil. acs.org In some synthetic protocols, atmospheric oxygen is sufficient to drive the oxidation, particularly when the reaction is stirred in air overnight. nih.gov This approach represents a green and cost-effective method for porphyrin synthesis. acs.orgnih.gov

Other oxidative cyclization reactions can lead to different fused heterocyclic systems. For example, PIFA (phenyliodine bis(trifluoroacetate)) can initiate oxidative 5-exo-trig cyclization in suitably functionalized substrates to create pyrrolo-fused structures. nih.gov Similarly, copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines provides a route to pyrrolo[1,2-a]quinoxalines, involving the formation of new C-C and C-N bonds. rsc.org

Formation of Complex Molecular Architectures and Fused Systems

The chemical reactivity of this compound and its derivatives makes them exceptionally valuable synthons for the construction of complex molecular architectures and fused heterocyclic systems. Their ability to undergo condensation and cyclization reactions is central to the synthesis of a wide array of important compounds.

Porphyrin Architectures: As detailed previously, the most significant application of these pyrrole derivatives is in the synthesis of porphyrins. The MacDonald '[2+2]' condensation, which involves the reaction of two different dipyrromethane units, is a classic method for creating unsymmetrically substituted porphyrins. researchgate.net Simpler, one-pot methods like the Lindsey or Adler-Longo syntheses involve the condensation of pyrroles with aldehydes, followed by oxidation, to produce symmetrically substituted porphyrins. acs.orgnih.govresearchgate.net These methods allow for the creation of a vast library of porphyrin structures with tailored electronic and photophysical properties for applications in materials science, catalysis, and medicine. nih.gov

Fused Heterocyclic Systems: Beyond porphyrins, pyrrole derivatives are used to construct other fused systems. For instance, pyrrolo[1,2-a]quinazolines, which are analogs of naturally occurring vasicinone (B1682191) alkaloids, can be synthesized through multi-step sequences that may involve pyrrole-containing intermediates. beilstein-journals.org Copper-catalyzed domino reactions can be employed to construct pyrrolo[1,2-a]quinoxalines from pyrrolyl-anilines. rsc.org Furthermore, the Paal-Knorr method can be used to add the pyrrole ring to an existing molecular scaffold, which can then be further functionalized to create multi-ring systems, such as linked thiazole-pyrrole structures. nih.gov These complex molecules are often investigated for their potential biological activities.

The versatility of the pyrrole ring and the reactivity of the hydroxymethyl group in this compound provide a powerful platform for synthetic chemists to build intricate and functionally diverse molecular structures.

Cyclization Reactions to Form Fused Heterocyclic Rings

The hydroxymethyl group at the 3-position of the pyrrole ring in this compound serves as a key functional handle for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions often involve the initial conversion of the hydroxyl group into a more reactive species, such as a halide or an aldehyde, which can then react with a nucleophilic site on the pyrrole ring or an adjacent substituent.

One common strategy involves the intramolecular cyclization of a derivative of this compound to form a new ring fused to the pyrrole core. For instance, the conversion of the hydroxymethyl group to a halomethyl group, such as chloromethyl or bromomethyl, creates an electrophilic center that can be attacked by a nucleophile. While direct examples involving this compound are not extensively documented in readily available literature, the principle can be illustrated by analogous transformations in pyrrole chemistry.

Another important avenue for forming fused rings is through reactions that generate an aldehyde at the 3-position. The Vilsmeier-Haack reaction, for example, can be used to formylate electron-rich aromatic rings like pyrrole, although it is more commonly employed for direct formylation rather than starting from a hydroxymethyl precursor. However, oxidation of this compound to the corresponding aldehyde would provide a key intermediate for subsequent cyclization reactions. This aldehyde can then undergo condensation with a variety of reagents to construct a fused ring.

The Pictet-Spengler reaction offers a powerful method for the synthesis of tetrahydro-β-carbolines and related fused systems. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org While the classic Pictet-Spengler reaction utilizes a separate amine and aldehyde, intramolecular variants are also well-established. In the context of this compound, this could be envisioned by first converting the hydroxymethyl group into a suitable electrophile and introducing a nucleophilic side chain at the pyrrole nitrogen or an adjacent carbon, which could then participate in the cyclization. For pyrroles, which are sufficiently nucleophilic, the reaction can proceed under mild conditions to afford fused products in high yields. wikipedia.org

The following table summarizes hypothetical cyclization strategies starting from derivatives of this compound, based on established pyrrole chemistry.

| Starting Material Derivative | Reagent/Condition | Fused Ring System |

| 3-Chloromethyl-2,4-dimethyl-1H-pyrrole | Intramolecular nucleophile (e.g., tethered amine or thiol) | Pyrrolo[3,2-b]pyridine or Thieno[3,2-b]pyrrole analog |

| 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | β-arylethylamine, acid catalyst | Pyrrolo[3,2-c]tetrahydroquinoline analog |

| 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | Hydrazine (B178648) derivative | Pyrrolo[3,2-c]pyridazine analog |

Chain Heterocyclization Strategies

Chain heterocyclization is a synthetic approach where heterocyclic moieties are added sequentially to a core structure. This strategy allows for the construction of complex, multi-ring systems in a controlled, step-wise manner. In the context of this compound, the hydroxymethyl group can be the starting point for building a new heterocyclic ring attached to the pyrrole core, not as a fused system, but as a substituent that itself contains a ring.

This approach often involves the conversion of the hydroxymethyl group into a more versatile functional group that can undergo further reactions. For example, oxidation of the alcohol to an aldehyde, as mentioned previously, provides an electrophilic center that can react with a variety of binucleophilic reagents to form a new heterocycle.

A documented example of a chain heterocyclization strategy, although not starting directly from the hydroxymethyl compound, illustrates the principle of building a new heterocyclic ring onto a pre-formed pyrrole. This involves the chloroacylation of a pyrrole derivative, followed by heterocyclization with thioamides or thioureas to form a thiazole (B1198619) ring. This demonstrates how a functional group on the pyrrole ring can be elaborated to introduce a new heterocyclic system.

Applying this concept to this compound, one could envision a synthetic sequence beginning with the conversion of the hydroxymethyl group to a halomethyl or aminomethyl group. This functionalized intermediate could then react with appropriate precursors to build a new heterocyclic ring.

The following table outlines a potential chain heterocyclization strategy starting from a derivative of this compound.

| Starting Material Derivative | Reaction Sequence | Resulting Heterocyclic System |

| 3-(Aminomethyl)-2,4-dimethyl-1H-pyrrole | Reaction with a 1,3-dicarbonyl compound | Substituted pyrimidine (B1678525) attached at the 3-position |

| 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | Reaction with a β-ketoester and ammonia (B1221849) | Substituted pyridine attached at the 3-position |

| 3-(Chloromethyl)-2,4-dimethyl-1H-pyrrole | Reaction with a thioamide | Substituted thiazole attached at the 3-position |

These strategies highlight the synthetic utility of this compound and its analogs as building blocks for the construction of diverse and complex heterocyclic architectures. The reactivity of the hydroxymethyl group, either directly or after conversion to other functional groups, enables a range of cyclization and chain heterocyclization reactions that are of significant interest in medicinal and materials chemistry.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within the molecule. For (2,4-dimethyl-1H-pyrrol-3-yl)methanol, various NMR methods are crucial for confirming its specific isomeric structure.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is used to determine the number, type, and relative positions of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different protons in the molecule. This includes the proton on the pyrrole (B145914) nitrogen (N-H), the vinyl proton on the pyrrole ring, the protons of the two methyl groups, and the protons of the hydroxymethyl (-CH₂OH) group. The chemical shift (δ) of each signal, reported in parts per million (ppm), provides insight into the electronic environment of the protons. Furthermore, the splitting pattern of the signals (singlet, doublet, triplet, etc.), arising from spin-spin coupling, reveals information about the number of neighboring protons.

A detailed search of scientific literature did not yield specific, publicly available experimental ¹H NMR data for this compound.

| Hypothetical ¹H NMR Data for this compound |

| Assignment |

| NH (pyrrole) |

| CH (pyrrole ring) |

| CH₂ (methanol) |

| CH₃ (at C2) |

| CH₃ (at C4) |

| OH (methanol) |

| Note: This table is predictive and not based on reported experimental data. |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the four carbon atoms of the pyrrole ring, the two methyl carbons, and the carbon of the hydroxymethyl group. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp²-hybridized carbons of the pyrrole ring, sp³-hybridized methyl and methylene (B1212753) carbons).

Specific experimental ¹³C NMR data for this compound could not be located in a thorough review of available scientific literature.

| Hypothetical ¹³C NMR Data for this compound |

| Assignment |

| C2 (pyrrole ring) |

| C3 (pyrrole ring) |

| C4 (pyrrole ring) |

| C5 (pyrrole ring) |

| CH₂ (methanol) |

| CH₃ (at C2) |

| CH₃ (at C4) |

| Note: This table is predictive and not based on reported experimental data. |

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the precise connectivity of atoms. An HSQC experiment would correlate the signals in the ¹H NMR spectrum with the signals of the directly attached carbon atoms in the ¹³C NMR spectrum, confirming the C-H bonds. An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the substitution pattern on the pyrrole ring and confirming the position of the hydroxymethyl group relative to the methyl groups.

A comprehensive search of scientific databases did not reveal any published 2D NMR data for this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₁₁NO), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass.

Specific HRMS data for this compound was not found in the surveyed scientific literature.

| Calculated HRMS Data for this compound |

| Molecular Formula |

| C₇H₁₁NO |

| Note: This table is based on theoretical calculations. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of relatively polar molecules. In ESI-MS, a solution of the sample is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Analysis of the fragmentation pattern, if any, could provide further structural information.

A detailed search of the scientific literature did not yield any specific ESI-MS data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS and MS2)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov In the analysis of this compound, LC-MS serves to confirm the molecular weight of the compound and to separate it from any impurities or related substances.

The compound, with a molecular formula of C₇H₁₁NO, has a calculated molecular weight of approximately 125.17 g/mol . chemscene.combldpharm.com In a typical LC-MS analysis, the sample is first passed through an HPLC column to separate the components. The eluent from the column is then introduced into the mass spectrometer's ion source. Using a soft ionization technique like electrospray ionization (ESI), the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. For this compound, this would correspond to an m/z (mass-to-charge ratio) of approximately 126.18.

Further structural information can be obtained using tandem mass spectrometry (MS/MS or MS2). In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule, helping to confirm the connectivity of its atoms. While specific MS2 fragmentation data for this exact compound is not detailed in the provided sources, the fragmentation behavior of related pyrrole structures often involves characteristic losses of small molecules like water (H₂O) from the methanol (B129727) group or cleavage of the pyrrole ring.

Table 1: Typical LC-MS Parameters for Pyrrole Derivatives

| Parameter | Description |

|---|---|

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full scan mode to detect [M+H]⁺ |

| MS2 Experiment | Product ion scan of the [M+H]⁺ precursor ion |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample at different wavelengths. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the secondary amine (N-H) of the pyrrole ring, C-H bonds, and the C-O bond. The spectrum of the related compound 2,4-dimethyl-1H-pyrrole provides a basis for the signals expected from the pyrrole core. nist.govnih.gov The addition of the hydroxymethyl group introduces distinct bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400-3300 | N-H Stretch | Pyrrole Ring Amine |

| ~3300-3200 | O-H Stretch (Broad) | Hydroxyl Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyrrole Ring) |

| ~2950-2850 | C-H Stretch | Aliphatic (Methyl/Methylene) |

| ~1600-1450 | C=C Stretch | Pyrrole Ring |

The broad O-H stretching band is indicative of hydrogen bonding, while the N-H stretch is typically sharper. The C-O stretching vibration provides clear evidence for the alcohol functionality.

Chromatographic Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. pensoft.net

For purity assessment, a reverse-phase HPLC (RP-HPLC) method is commonly employed. pensoft.net In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The compound is dissolved in a suitable solvent and injected into the system. As the mobile phase flows through the column, this compound and any impurities are separated based on their relative hydrophobicity.

A UV detector is typically used to monitor the column eluent. The pyrrole ring contains a chromophore that absorbs UV light, allowing for sensitive detection. The purity of the sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high resolution, separating the target compound from closely related impurities. bsu.edu.eg

Table 3: General RP-HPLC Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) pensoft.net |

| Mobile Phase | Acetonitrile and water or a buffer (e.g., phosphate (B84403) buffer) pensoft.net |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min pensoft.net |

| Detection | UV/Vis Detector (e.g., at 225 nm) pensoft.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is resolved.

While the specific crystal structure of this compound is not available in the provided search results, analysis of similar pyrrole-containing molecules shows common features. nih.govnih.gov The pyrrole ring is generally planar. nih.gov The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the hydroxyl group's hydrogen atom as a donor and its oxygen atom as an acceptor, as well as the N-H group of the pyrrole ring acting as a donor. nih.gov These interactions would link the molecules into a stable three-dimensional lattice.

Table 4: Information Provided by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic) |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit |

| Bond Lengths | The precise distance between bonded atoms (in Ångströms) |

| Bond Angles | The angle between three connected atoms (in degrees) |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds and other non-covalent forces |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about the thermal stability and decomposition profile of a material. The derivative of the TGA curve, known as the Derivative Thermogram (DTG), shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.

For this compound, a TGA experiment would involve heating a small amount of the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere like nitrogen. The resulting TGA curve would show a stable baseline at 100% mass until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability. The shape of the curve can reveal whether the decomposition occurs in a single step or multiple steps. The DTG curve would show peaks corresponding to the points of maximum decomposition rate.

Table 5: Data Obtained from TGA/DTG Analysis

| Parameter | Information Provided |

|---|---|

| Onset Temperature (T_onset) | The temperature at which thermal decomposition begins, indicating thermal stability. |

| Decomposition Steps | The number of distinct mass loss events observed in the TGA curve. |

| Peak Decomposition Temperature (T_peak) | The temperature of the maximum rate of mass loss, identified from the DTG peak. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. |

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique that extends the capabilities of traditional GC-MS to involatile and complex molecules. eag.com The process involves the thermal decomposition of a sample in the absence of oxygen, followed by the separation and analysis of the resulting fragments. wikipedia.org This method provides valuable information about the sample's chemical structure and composition. core.ac.uk

The core of the Py-GC/MS system is the pyrolyzer, which rapidly heats the sample to a precisely controlled temperature, typically ranging from 600 to 1000 °C. wikipedia.org This rapid heating breaks the chemical bonds within the molecule at their weakest points, generating a reproducible mixture of smaller, volatile molecules known as pyrolysates. eag.com These pyrolysates are then swept by a carrier gas into a gas chromatograph.

In the gas chromatograph, the mixture of pyrolysates is separated based on their boiling points and affinity for the stationary phase of the GC column. eag.com As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The result is a mass spectrum that serves as a chemical fingerprint for each fragment.

For a compound like this compound, Py-GC/MS analysis would be expected to yield a variety of fragments resulting from the cleavage of its chemical bonds. The thermal decomposition would likely target the weaker bonds first, such as the C-C bond connecting the methanol group to the pyrrole ring and the C-N bonds within the ring.

Expected Pyrolysis Products and Fragmentation Pathways:

The pyrolysis of this compound would likely proceed through several fragmentation pathways, leading to the formation of various smaller molecules. The expected pyrolysis products would include, but are not limited to, derivatives of pyrrole, pyridine (B92270), and smaller aliphatic and aromatic compounds. The high temperature would induce cleavage of the substituent groups from the pyrrole ring and potentially cause ring rearrangement or fragmentation.

Illustrative Data from Hypothetical Py-GC/MS Analysis:

The following table represents hypothetical data that could be obtained from a Py-GC/MS analysis of this compound. This data is for illustrative purposes to demonstrate the type of information generated by this technique and is not based on actual experimental results.

| Peak Number | Retention Time (min) | Tentative Compound Identification | Key Mass Fragments (m/z) |

| 1 | 3.45 | Methanol | 31, 32 |

| 2 | 5.21 | 2,4-Dimethylpyrrole (B27635) | 95, 80, 66 |

| 3 | 6.89 | 3-Methylpyridine | 93, 66, 39 |

| 4 | 7.54 | Toluene | 91, 92 |

| 5 | 8.12 | 2,4-Dimethylpyridine | 107, 92, 79 |

| 6 | 9.33 | Indole | 117, 90, 63 |

The identification of these fragments would allow researchers to piece together the structure of the original molecule and understand its thermal stability and decomposition mechanisms. The relative abundance of each fragment can also provide quantitative information about the composition of the original sample.

Applications of 2,4 Dimethyl 1h Pyrrol 3 Yl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The chemical architecture of (2,4-dimethyl-1H-pyrrol-3-yl)methanol, and its parent scaffold 2,4-dimethylpyrrole (B27635), makes it an ideal starting point for assembling more complex heterocyclic systems. The methyl substituents enhance the nucleophilicity of the pyrrole (B145914) ring and sterically direct reactions, while the hydroxymethyl group offers a site for further functionalization or can be modified to participate directly in cyclization reactions.

Synthesis of Porphyrin Frameworks

Porphyrins are large macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. These structures are fundamental to many biological processes, including oxygen transport (as heme) and photosynthesis (as chlorophyll). The synthesis of synthetic porphyrins often relies on the acid-catalyzed condensation of pyrroles with aldehydes. acs.orgnih.govresearchgate.netnih.gov

The two most common methods for synthesizing meso-substituted porphyrins are the Adler-Longo and Lindsey syntheses. nih.govnih.gov

Adler-Longo Method: This is a one-step process involving the condensation of a pyrrole and an aldehyde in a refluxing carboxylic acid, such as propionic acid, under aerobic conditions. nih.gov

Lindsey Two-Step Method: This approach involves an initial acid-catalyzed condensation of a pyrrole and an aldehyde at high dilution in a chlorinated solvent, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govnih.gov

While this compound itself is not typically used directly, its core structure, 2,4-dimethylpyrrole, is a critical building block. For the synthesis of specific porphyrin structures, such as those in the etioporphyrin series which feature alkyl groups at all beta-positions, functionalized pyrroles are essential. The general strategy involves the formation of a dipyrromethane intermediate, which is then further reacted to form the final porphyrin macrocycle. acs.orgnih.gov The condensation of two pyrrole units with an aldehyde is a common route to these dipyrromethane precursors. acs.org

| Method | Key Features | Typical Conditions | Yield |

| Adler-Longo | One-pot synthesis | Refluxing propionic acid, aerobic | 10-30% |

| Lindsey | Two-step (condensation, then oxidation) | CH2Cl2, Lewis acid (e.g., BF3·OEt2), then DDQ | 10-60% |

Construction of Boron Dipyrromethene (BODIPY) Dyes

Boron dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. frontiersin.orgrsc.org The synthesis of the BODIPY core typically begins with the acid-catalyzed condensation of a pyrrole derivative, most commonly 2,4-dimethylpyrrole, with an aldehyde or an acid chloride. frontiersin.orgresearchgate.net

The standard synthesis involves three main steps:

Condensation: Two equivalents of 2,4-dimethylpyrrole react with one equivalent of an aldehyde in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA), to form a dipyrromethane intermediate. frontiersin.orgjmaterenvironsci.com

Oxidation: The dipyrromethane is oxidized to a dipyrromethene using an oxidizing agent like DDQ or p-chloranil. frontiersin.orgjmaterenvironsci.com

Complexation: The dipyrromethene is treated with a base, typically triethylamine (B128534), followed by a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), to form the stable BODIPY core. frontiersin.orgjmaterenvironsci.com

The methyl groups at the 2 and 4 positions of the pyrrole starting material become the 1, 3, 5, and 7 substituents on the final BODIPY core. This substitution pattern is known to enhance the fluorescence quantum yield by sterically hindering the rotation of the meso-substituent (derived from the aldehyde), which reduces non-radiative decay pathways. frontiersin.org The hydroxymethyl group on this compound could be carried through the synthesis or functionalized after the BODIPY core is formed to allow for conjugation to other molecules.

| Step | Reagents | Purpose |

| 1. Condensation | 2,4-Dimethylpyrrole, Aldehyde, Trifluoroacetic Acid (TFA) | Formation of dipyrromethane intermediate |

| 2. Oxidation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Conversion of dipyrromethane to dipyrromethene |

| 3. Complexation | Triethylamine, Boron Trifluoride Etherate (BF₃·OEt₂) | Formation of the stable boron complex (BODIPY core) |

Formation of Thiadiazoles, Oxadiazoles, Triazoles, and Pyrazoles

The synthesis of five-membered aromatic heterocycles containing multiple heteroatoms, such as thiadiazoles, oxadiazoles, triazoles, and pyrazoles, often requires precursors with specific functional groups capable of undergoing cyclization reactions. The hydroxymethyl group of this compound can be readily oxidized to the corresponding aldehyde, 2,4-dimethyl-1H-pyrrole-3-carbaldehyde. This aldehyde is a versatile intermediate for constructing these heterocyclic systems. A common method for introducing a formyl group to a pyrrole ring is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide. orgsyn.org Alternatively, selective oxidation of the primary alcohol can be achieved using reagents like TEMPO. d-nb.info

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from aldehydes. One common route involves the reaction of a pyrrole-3-carbaldehyde with a benzohydrazide (B10538) to form an N-benzoylhydrazone intermediate. This intermediate can then undergo oxidative cyclization, for instance using iodine, to yield the 2-(pyrrol-3-yl)-5-phenyl-1,3,4-oxadiazole skeleton. organic-chemistry.org

Thiadiazoles: Pyrrole-substituted 1,2,3-thiadiazoles can be prepared via the Hurd-Mori reaction. This involves the cyclization of a hydrazone derived from a ketone, but adaptations for aldehyde-derived intermediates exist. wikipedia.org

Triazoles: Pyrrole-substituted 1,2,4-triazoles can be prepared from various precursors. For example, a pyrrole-containing intermediate can be reacted with triazolium phenacyl bromides to form a pyrrolyltriazolium salt, which can then be converted to the neutral triazole. jmaterenvironsci.comgoogle.com

Pyrazoles: The Knorr pyrazole (B372694) synthesis involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. ucj.org.ua To utilize the pyrrole-3-carbaldehyde, it would first need to be converted into a suitable 1,3-dicarbonyl derivative before condensation with hydrazine to form the pyrazole ring.

Derivatization to Pyrrole-2,5-dione Systems

Pyrrole-2,5-diones, also known as maleimides, are important chemical entities in medicinal chemistry and materials science. They can be formed by the oxidation of the pyrrole ring. The oxidation of substituted pyrroles can be a complex process, sometimes leading to pyrrolin-2-ones or polymerization. researchgate.netrsc.org However, under controlled conditions, maleimides can be obtained.